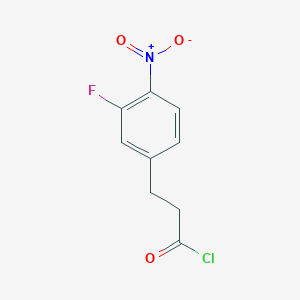

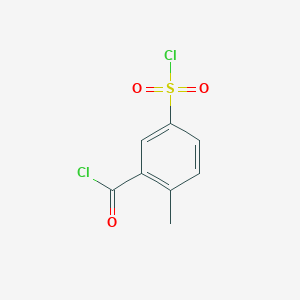

5-(Chlorosulfonyl)-2-methylbenzoyl chloride

Overview

Description

Chlorosulfonyl isocyanate (CSI) is a chemical compound with the formula ClSO2NCO . It is a versatile reagent in organic synthesis . It is a colorless liquid and reacts violently with water .

Synthesis Analysis

CSI is prepared by treating cyanogen chloride with sulfur trioxide . The product is distilled directly from the reaction mixture .Molecular Structure Analysis

The structure of CSI is represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis

CSI has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .Physical And Chemical Properties Analysis

CSI is a colorless liquid with a molecular weight of 141.53 g/mol . It has a density of 1.626 g/cm3 , a melting point of -44 °C , and a boiling point of 107 °C . It is insoluble in water .Scientific Research Applications

Synthesis of Sildenafil Analogues

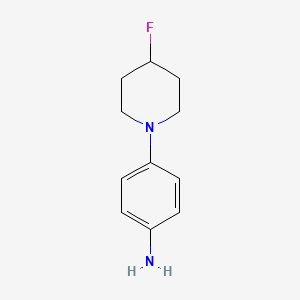

5-(Chlorosulfonyl)-2-methylbenzoyl chloride: is utilized in the synthesis of sildenafil analogues, which are potent selective inhibitors of phosphodiesterase type 5 (PDE5). These compounds are crucial for treating conditions like erectile dysfunction and pulmonary arterial hypertension .

Preparation of Arylsulfonyl Derivatives

This compound serves as an intermediate in the preparation of arylsulfonyl derivatives. These derivatives are important in various chemical reactions, including the synthesis of more complex organic molecules .

Catalysis of Living Radical Polymerizations

The chlorosulfonyl group in 5-(Chlorosulfonyl)-2-methylbenzoyl chloride can act as a catalyst in living radical polymerizations. This application is significant in the field of polymer chemistry, where precise control over polymer structure is desired .

Development of Polymer-Bound Transfer Hydrogenation Catalysts

Researchers use 5-(Chlorosulfonyl)-2-methylbenzoyl chloride to develop polymer-bound transfer hydrogenation catalysts. These catalysts are used in hydrogenation reactions, which are fundamental in the production of various chemical products .

Sulfonation of Cyclodextrin

The compound is also employed in the sulfonation of cyclodextrin. Cyclodextrins with sulfonate groups have enhanced solubility and are used in pharmaceutical formulations to improve drug delivery .

Synthesis of Sulfonamide Derivatives

In pharmaceutical research, 5-(Chlorosulfonyl)-2-methylbenzoyl chloride is used to synthesize sulfonamide derivatives. These derivatives have a wide range of therapeutic applications, including as antibiotics and diuretics .

Mechanism of Action

Chlorosulfonyl Compounds

Chlorosulfonyl compounds, such as chlorosulfonyl isocyanate, are used in the synthesis of various organic compounds . They can undergo a variety of reactions, including addition, substitution, and condensation reactions . The chlorosulfonyl group in these compounds can act as an electrophile, reacting with nucleophiles in other molecules .

Mode of Action

The mode of action of chlorosulfonyl compounds generally involves the chlorosulfonyl group acting as an electrophile. This group can react with nucleophiles in other molecules, leading to the formation of new compounds . For example, in the chlorosulfonation of benzene, the chlorosulfonyl group reacts with the aromatic ring of benzene to produce a sulfonyl chloride .

Biochemical Pathways

The specific biochemical pathways affected by chlorosulfonyl compounds would depend on the specific compound and its targets. These compounds can potentially interfere with various biochemical processes due to their reactivity .

Result of Action

The result of the action of chlorosulfonyl compounds can vary widely, depending on the specific compound and its targets. These compounds can lead to the formation of new compounds through their reactions with other molecules .

Action Environment

The action of chlorosulfonyl compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the reaction of chlorosulfonyl compounds can be affected by the temperature, with different products being formed at different temperatures .

Safety and Hazards

properties

IUPAC Name |

5-chlorosulfonyl-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIANSSSABWUTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chlorosulfonyl)-2-methylbenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

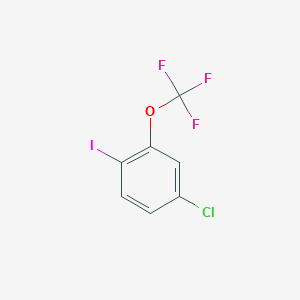

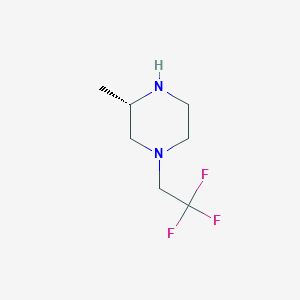

![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)